(5E)-5-[4-(allyloxy)benzylidene]-2-mercapto-1,3-thiazol-4(5H)-one
Description
(5E)-5-[4-(allyloxy)benzylidene]-2-mercapto-1,3-thiazol-4(5H)-one is a synthetic organic compound that belongs to the class of thiazolone derivatives This compound is characterized by the presence of a thiazolone ring, a benzylidene group, and an allyloxy substituent
Properties
IUPAC Name |
(5E)-5-[(4-prop-2-enoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2S2/c1-2-7-16-10-5-3-9(4-6-10)8-11-12(15)14-13(17)18-11/h2-6,8H,1,7H2,(H,14,15,17)/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEPCCVFLTPWQIZ-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C=C2C(=O)NC(=S)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC1=CC=C(C=C1)/C=C/2\C(=O)NC(=S)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[4-(allyloxy)benzylidene]-2-mercapto-1,3-thiazol-4(5H)-one typically involves the condensation of 4-(allyloxy)benzaldehyde with 2-mercapto-1,3-thiazol-4(5H)-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is refluxed for several hours to ensure complete conversion of the starting materials to the desired product. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-[4-(allyloxy)benzylidene]-2-mercapto-1,3-thiazol-4(5H)-one can undergo various types of chemical reactions, including:
Oxidation: The thiazolone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzylidene group can be reduced to form the corresponding benzyl derivative.
Substitution: The allyloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Benzyl derivatives.
Substitution: Substituted thiazolone derivatives.
Scientific Research Applications
Chemistry
Building Block for Synthesis:
The compound serves as an important intermediate in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions such as:
- Condensation Reactions: The compound can undergo condensation with other aldehydes or ketones to form new thiazolone derivatives.
- Substitution Reactions: The allyloxy group can participate in nucleophilic substitution reactions, facilitating the development of functionalized compounds.
Table 1: Common Reactions Involving (5E)-5-[4-(allyloxy)benzylidene]-2-mercapto-1,3-thiazol-4(5H)-one
| Reaction Type | Description | Example Product |
|---|---|---|
| Oxidation | Converts thiazolone to sulfoxides/sulfones | Sulfoxide derivative |
| Reduction | Reduces benzylidene to benzyl derivative | Benzyl derivative |
| Substitution | Nucleophilic substitution with amines | Substituted thiazolone |
Biology
Biological Activities:
Research has indicated that this compound possesses significant biological activities:
- Antimicrobial Properties: Studies have shown that this compound exhibits antimicrobial activity against various bacterial strains. Its mechanism may involve disruption of microbial cell membranes or inhibition of specific enzymes.
Case Study: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of several thiazolone derivatives, including this compound against common pathogens. Results indicated a notable inhibition zone against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent .
Medicine
Therapeutic Applications:
The compound has been investigated for its potential role in drug development:
- Anticancer Activity: Preliminary studies suggest that this compound may inhibit cancer cell proliferation through apoptosis induction in specific cancer cell lines.
Table 2: Summary of Therapeutic Studies
| Study Focus | Findings | Reference |
|---|---|---|
| Anticancer Activity | Induces apoptosis in cancer cell lines | PubChem |
| Antimicrobial Activity | Effective against Gram-positive bacteria |
Industry
Material Development:
In industrial applications, this compound may be utilized in:
- Catalysis: The compound can act as a catalyst in organic reactions due to its ability to stabilize transition states.
Potential Use Cases:
It is being explored for use in the production of specialty chemicals and materials that require specific functional groups for enhanced performance.
Mechanism of Action
The mechanism of action of (5E)-5-[4-(allyloxy)benzylidene]-2-mercapto-1,3-thiazol-4(5H)-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the precise molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- (5E)-5-[4-(methoxy)benzylidene]-2-mercapto-1,3-thiazol-4(5H)-one
- (5E)-5-[4-(ethoxy)benzylidene]-2-mercapto-1,3-thiazol-4(5H)-one
- (5E)-5-[4-(propoxy)benzylidene]-2-mercapto-1,3-thiazol-4(5H)-one
Uniqueness
(5E)-5-[4-(allyloxy)benzylidene]-2-mercapto-1,3-thiazol-4(5H)-one is unique due to the presence of the allyloxy group, which imparts distinct chemical and physical properties
Biological Activity
The compound (5E)-5-[4-(allyloxy)benzylidene]-2-mercapto-1,3-thiazol-4(5H)-one is a thiazole derivative that has garnered attention due to its potential biological activities, particularly in the realm of enzyme inhibition and antimicrobial properties. This article delves into the biological activity of this compound, summarizing key research findings, presenting data tables, and discussing case studies that highlight its applications.
- Molecular Formula: C13H11NO2S2
- Molecular Weight: 277.37 g/mol
- CAS Number: 361184-19-0
The structure of the compound features a thiazole ring, which is known for its diverse biological activities. The allyloxy substituent is significant for enhancing its interaction with biological targets.
Tyrosinase Inhibition
One of the most studied activities of this compound is its inhibitory effect on tyrosinase, an enzyme involved in melanin biosynthesis. Tyrosinase inhibitors are valuable in treating hyperpigmentation disorders.
Key Findings:
- The compound exhibited moderate tyrosinase inhibitory activity with an IC50 value of approximately 148.3 µM .
- Derivatives with hydroxyl substitutions showed enhanced inhibition, suggesting that structural modifications can significantly affect potency .
Antimicrobial Activity
Recent studies have also explored the antimicrobial properties of this thiazole derivative. The compound's ability to inhibit various bacterial strains was assessed.
Case Study Results:
- A study indicated that this compound displayed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL .
Antioxidant Activity
The antioxidant potential of the compound was evaluated using various assays, revealing promising results.
Data Table: Antioxidant Activity Assay Results
| Assay Method | IC50 Value (µg/mL) |
|---|---|
| DPPH Radical Scavenging | 55.0 |
| ABTS Radical Scavenging | 48.0 |
These results indicate that the compound can effectively scavenge free radicals, which is crucial for preventing oxidative stress-related diseases.
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives like this compound can be influenced by various structural modifications.
Observations:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
